molecular formula C18H27N5O3S B6508118 N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872608-26-9

N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No. B6508118
CAS RN: 872608-26-9
M. Wt: 393.5 g/mol
InChI Key: SPOVUDCZMHWRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.18346091 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS002052073, also known as SR-01000018251, CCG-193619, N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide, SR-01000018251-1, or F1873-0306, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis .

Mode of Action

AKOS002052073 acts as a VDAC inhibitor , reducing the channel’s conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .

Biochemical Pathways

Given its role as a vdac inhibitor, it likely impacts pathways related tomitochondrial function and apoptosis . By inhibiting VDAC, AKOS002052073 can prevent the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion These properties significantly impact a drug’s bioavailability and therapeutic efficacy

Result of Action

The primary result of AKOS002052073’s action is the inhibition of apoptosis in cells . By inhibiting VDAC and preventing the release of cytochrome C from mitochondria, AKOS002052073 can effectively halt the initiation of apoptosis . This could have significant implications for the treatment of diseases where apoptosis plays a key role.

properties

IUPAC Name

N-tert-butyl-2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-7-8-9-11-19-14-13(16(25)23(6)17(26)22(14)5)15(20-11)27-10-12(24)21-18(2,3)4/h7-10H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOVUDCZMHWRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC(C)(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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